![molecular formula C8H14O2 B14370133 [(1S,2S)-2-Hydroxycyclohexyl]acetaldehyde CAS No. 90177-59-6](/img/structure/B14370133.png)
[(1S,2S)-2-Hydroxycyclohexyl]acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1S,2S)-2-Hydroxycyclohexyl]acetaldehyde is an organic compound with the molecular formula C8H14O2 It consists of a cyclohexane ring with a hydroxyl group and an acetaldehyde group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S)-2-Hydroxycyclohexyl]acetaldehyde typically involves the hydroxylation of cyclohexene followed by the introduction of an acetaldehyde group. One common method is the catalytic hydrogenation of cyclohexene to form cyclohexanol, which is then oxidized to cyclohexanone. The cyclohexanone undergoes a Grignard reaction with ethylmagnesium bromide to form the desired this compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) and reagents like ethylmagnesium bromide are commonly used in these processes.
Análisis De Reacciones Químicas
Types of Reactions
[(1S,2S)-2-Hydroxycyclohexyl]acetaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanoic acid.
Reduction: [(1S,2S)-2-Hydroxycyclohexyl]methanol.
Substitution: Various substituted cyclohexyl derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
[(1S,2S)-2-Hydroxycyclohexyl]acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
Mecanismo De Acción
The mechanism of action of [(1S,2S)-2-Hydroxycyclohexyl]acetaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups can participate in hydrogen bonding and nucleophilic interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
[(1S,2S)-2-Hydroxycyclohexyl]acetaldehyde can be compared with other similar compounds such as:
Cyclohexanol: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Cyclohexanone: Contains a ketone group instead of a hydroxyl group, leading to different reactivity and applications.
[(1R,2R)-2-Hydroxycyclohexyl]acetaldehyde: The enantiomer of this compound, which may have different stereochemical properties and biological activities.
Propiedades
Número CAS |
90177-59-6 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
2-[(1S,2S)-2-hydroxycyclohexyl]acetaldehyde |
InChI |
InChI=1S/C8H14O2/c9-6-5-7-3-1-2-4-8(7)10/h6-8,10H,1-5H2/t7-,8-/m0/s1 |
Clave InChI |
HSYZDBNVVBCOSJ-YUMQZZPRSA-N |
SMILES isomérico |
C1CC[C@@H]([C@@H](C1)CC=O)O |
SMILES canónico |
C1CCC(C(C1)CC=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


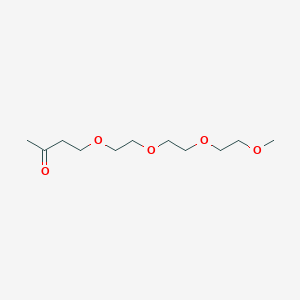
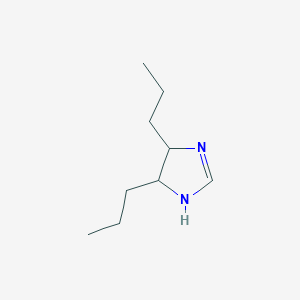
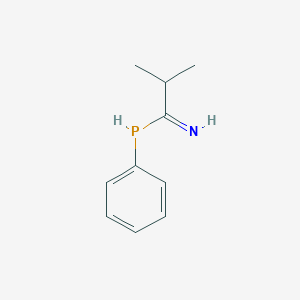
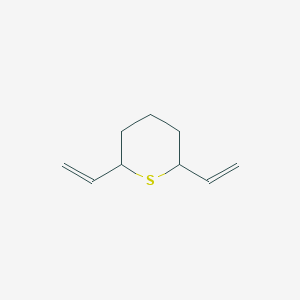
![N-[(Oxiran-2-yl)methyl]glycine](/img/structure/B14370088.png)
![1-(4-Cyanophenyl)-4-[4-(dimethylamino)phenyl]pyridin-1-ium](/img/structure/B14370089.png)
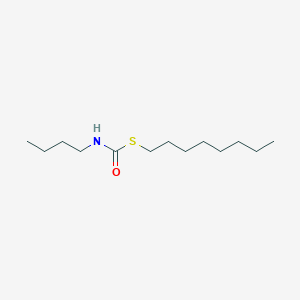
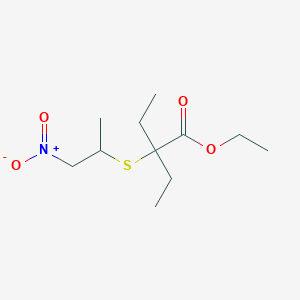
![Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine](/img/structure/B14370113.png)
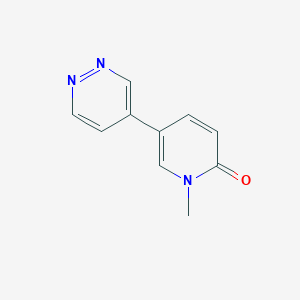
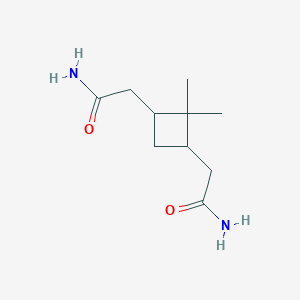
![N-[4-(5-Hydroxy-5-methylhexa-1,3-diyn-1-yl)naphthalen-1-yl]acetamide](/img/structure/B14370125.png)
![8-[(But-3-en-2-yl)oxy]octa-1,6-diene](/img/structure/B14370144.png)

